2-Ethylidene-4-methyl-1,3-dioxolane
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Overview
Description
2-Ethylidene-4-methyl-1,3-dioxolane is an organic compound with the molecular formula C6H10O2. It belongs to the class of dioxolanes, which are five-membered heterocyclic compounds containing two oxygen atoms. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylidene-4-methyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation and crystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Ethylidene-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Substitution: Organolithium reagents (RLi), Grignard reagents (RMgX), and sodium methoxide (NaOCH3) are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Ethylidene-4-methyl-1,3-dioxolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Ethylidene-4-methyl-1,3-dioxolane exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of specific metabolites . The compound’s stability and reactivity under different pH conditions also play a crucial role in its mechanism of action .
Comparison with Similar Compounds
2-Ethylidene-4-methyl-1,3-dioxolane can be compared with other similar compounds such as:
1,3-Dioxane: A six-membered ring analog with similar chemical properties but different reactivity and stability.
2-Methyl-1,3-dioxolane: Another dioxolane derivative with a methyl group at the 2-position, exhibiting different physical and chemical characteristics.
2-Ethyl-1,3-dioxolane: Similar in structure but with an ethyl group instead of an ethylidene group, leading to variations in reactivity and applications.
Properties
CAS No. |
182550-87-4 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-ethylidene-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C6H10O2/c1-3-6-7-4-5(2)8-6/h3,5H,4H2,1-2H3 |
InChI Key |
DLVBGWQRCHNXFU-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1OCC(O1)C |
Origin of Product |
United States |
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